RVP.1 protein - 144996-43-0

RVP.1 protein

Catalog Number: EVT-1519074
CAS Number: 144996-43-0
Molecular Formula: C10H16O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

RVP.1 protein is primarily derived from viral sources, particularly those associated with rapid replication cycles. Research indicates that it is synthesized in response to viral infections and is involved in various cellular processes that facilitate viral propagation.

Classification

RVP.1 protein is classified under viral proteins, specifically those that interact with host cellular machinery to enhance viral replication. Its classification can further extend to proteins involved in translational regulation, as it plays a role in modulating host protein synthesis pathways.

Synthesis Analysis

Methods

The synthesis of RVP.1 protein typically involves the utilization of the host's ribosomal machinery for translation. The process begins with the transcription of viral RNA into messenger RNA, which is then translated into the RVP.1 protein within the host cell.

Technical Details

The synthesis process can be broken down into several key steps:

  1. Transcription: Viral RNA polymerase transcribes the viral genome into mRNA.
  2. Translation: The mRNA is translated by ribosomes, where transfer RNAs bring amino acids to form the RVP.1 protein.
  3. Post-Translational Modifications: After synthesis, RVP.1 may undergo modifications such as phosphorylation or glycosylation, which are essential for its functional activity.
Molecular Structure Analysis

Structure

The molecular structure of RVP.1 protein has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods reveal the three-dimensional conformation of the protein, which is vital for its interaction with other cellular components.

Data

Structural analysis indicates that RVP.1 contains several functional domains that facilitate its role in viral replication and interaction with host proteins. The precise arrangement of these domains contributes to its stability and functionality within the cellular environment.

Chemical Reactions Analysis

Reactions

RVP.1 protein participates in various biochemical reactions within the host cell, primarily involving:

  • Protein-Protein Interactions: RVP.1 interacts with host factors to modulate signaling pathways.
  • Enzymatic Activity: It may exhibit enzymatic functions that aid in viral replication processes.

Technical Details

Mechanism of Action

Process

The mechanism by which RVP.1 exerts its effects involves several steps:

  1. Binding to Host Proteins: RVP.1 binds to specific receptors or enzymes within the host cell.
  2. Modulation of Host Processes: This binding alters host cellular processes such as translation and immune response.
  3. Facilitation of Viral Replication: By manipulating these processes, RVP.1 enhances the efficiency of viral replication.

Data

Experimental data demonstrate that cells expressing higher levels of RVP.1 show increased susceptibility to viral infections due to enhanced replication rates facilitated by this protein.

Physical and Chemical Properties Analysis

Physical Properties

RVP.1 protein exhibits typical properties associated with soluble proteins, including:

  • Solubility: Generally soluble in aqueous environments.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

Chemically, RVP.1 contains various functional groups that contribute to its reactivity:

  • Amino Acid Composition: The specific sequence of amino acids affects its chemical behavior.
  • Post-Translational Modifications: These modifications can alter chemical properties such as charge and hydrophobicity.

Relevant Data or Analyses

Studies have shown that changes in pH or ionic strength can significantly impact the solubility and activity of RVP.1, indicating its sensitivity to environmental conditions.

Applications

Scientific Uses

RVP.1 protein has several applications in scientific research:

  • Viral Pathogenesis Studies: Understanding how RVP.1 influences viral infections helps elucidate mechanisms of pathogenesis.
  • Therapeutic Targeting: As a key player in viral replication, RVP.1 represents a potential target for antiviral drug development.
  • Biotechnology: Its properties can be harnessed for developing vaccines or therapeutic agents against viral diseases.
Structural Characterization of RVP.1 Protein

Domain Architecture of RVP.1-Containing Proteins

Retroviral Protease-like (RVP) Domain

The Retroviral Protease-like (RVP) domain is the defining feature of DNA damage-inducible protein 1 (Ddi1) family proteins, characterized by a conserved fold homologous to retroviral aspartyl proteases. This domain contains the canonical catalytic triad (Asp-Thr/Ser-Gly) essential for proteolytic activity, with the aspartic acid residues coordinating a water molecule for nucleophilic attack on substrate peptide bonds [1] [3]. In Toxoplasma gondii and Cryptosporidium hominis, the RVP domain forms symmetric homodimers with structural topology mirroring HIV-1 protease, including a substrate-binding cleft flanked by flexible β-hairpin "flaps" [1]. Normal mode analysis reveals these flaps transition between "open" and "closed" conformations to regulate substrate access—a dynamic process critical for catalytic function [1]. The RVP domain’s active site accommodates diverse peptide substrates, with specificity influenced by conserved residues (e.g., Gln224 and Phe246 in yeast Ddi1) that form hydrogen bonds and hydrophobic pockets for substrate side chains [3].

Table 1: Comparative Features of RVP Domains Across Species

OrganismPDB IDCatalytic ResiduesDimer Interface Area (Ų)Flap Conformation
S. cerevisiae4Z2ZD220, D220'1,200Semi-open
Homo sapiens3S8ID174, D174'1,150Closed
T. gondii5YQ8D218, D218'1,300Open
L. major5YQ8D215, D215'1,280Closed

Ubiquitin-Like (UBL) and Ubiquitin-Associated (UBA) Domains

RVP.1-containing proteins integrate proteolytic function with ubiquitin-dependent pathways through N-terminal Ubiquitin-Like (UBL) and C-terminal Ubiquitin-Associated (UBA) domains. The UBL domain shares structural similarity with ubiquitin (β-grasp fold) and mediates interactions with the 26S proteasome regulatory subunit Rpn1, facilitating substrate shuttling for degradation [3] [10]. Isothermal titration calorimetry studies confirm UBL binds monoubiquitin with moderate affinity (Kd ≈ 10–50 μM), while the UBA domain preferentially recognizes K48-linked polyubiquitin chains—a specificity critical for targeting ubiquitinated substrates to the proteasome [3]. In Plasmodium falciparum, the UBA domain enables Ddi1 recruitment to chromatin-bound protein-DNA crosslinks (DPCs), positioning the RVP domain for proteolytic cleavage of trapped proteins during DNA repair [10]. Notably, UBA is absent in vertebrate Ddi1 orthologs, suggesting functional divergence in ubiquitin signaling [1].

Table 2: Functional Attributes of UBL and UBA Domains

DomainStructural MotifLigand SpecificityBiological RoleAffinity (Kd)
UBLβ-grasp foldRpn1 (proteasome)Proteasome recruitment5–20 μM
UBAThree-helix bundleK48-linked polyubiquitinUbiquitinated substrate capture2–10 μM (for Ub₂)
UBA-absentN/AN/AFunctional loss in vertebratesN/A

Helical Domain of Ddi1 (HDD) and C-Terminal Motifs

Upstream of the RVP domain, the Helical Domain of Ddi1 (HDD) adopts a stable four-helix bundle structure with DNA-binding capability. NMR studies reveal structural homology to transcriptional regulators like ATF2, suggesting roles in nucleic acid recognition [3]. In yeast Ddi1, the HDD positions substrates adjacent to the RVP active site, acting as a "landing platform" for ubiquitinated proteins en route to degradation [3]. C-terminal regions downstream of the RVP domain exhibit high disorder propensity and harbor regulatory motifs:

  • PEST sequences: Target Ddi1 for calcium-dependent proteolysis [3].
  • Phosphosites (e.g., Thr348): Modulate exocytosis by regulating Ddi1 binding to t-SNARE proteins [3].
  • RG/RGG repeats: Mediate RNA binding and liquid-liquid phase separation (LLPS) in human SERBP1, expanding functional roles beyond proteolysis [6].

Tertiary and Quaternary Structural Features

Homodimerization Mechanisms in RVP.1

RVP.1 proteins function as obligate homodimers, with dimerization primarily driven by:

  • β-Sheet Interface: Antiparallel β-strands from each monomer form an inter-subunit sheet, contributing ~50% of dimer stability. Mutations disrupting this interface (e.g., hydrophobic residues → alanine) abolish proteolytic activity [4] [7].
  • Electrostatic and Hydrophobic Contacts: Salt bridges (e.g., Arg251–Asp218 in T. gondii) and hydrophobic packing bury 1,100–1,300 Ų of surface area [1].
  • Insertions/Deletions (Indels): Indels at dimer interfaces modulate oligomeric states. Polar residues in these regions prevent non-specific aggregation while enabling adaptive responses to cellular stressors [4].

Human Ddi1-RVP (PDB: 3S8I) crystallizes as a dimer stabilized by phosphate ions bridging symmetry-related subunits, highlighting the role of cofactors in quaternary assembly [7].

Comparative Analysis with HIV-1 Protease Structure

Despite shared topology, RVP.1 and HIV-1 protease exhibit key structural differences:

FeatureHIV-1 ProteaseRVP.1 (Ddi1)Functional Implication
Flap ConformationClosed/semi-open in substrate complexesOpen/semi-open (apo)Broader substrate access in RVP.1
Catalytic SiteSymmetric substrate bindingAsymmetric substrate recruitmentEnhanced substrate versatility in RVP.1
Inhibitor BindingHigh-affinity for peptidomimetics (Ki <1 nM)Moderate affinity for HIV inhibitors (e.g., nelfinavir, Kd ≈ 100 nM)Repurposing HIV drugs for parasitic Ddi1 [1] [5]

HIV protease inhibitors (e.g., saquinavir) bind T. gondii and C. hominis RVP domains via conserved hydrogen bonds to flap residues, though weaker interactions limit efficacy against standalone pathogens [1] [8]. Molecular dynamics simulations reveal RVP.1 flaps sample wider conformational spaces than HIV protease, explaining substrate promiscuity [2].

Flap Dynamics and Active Site Configuration

The β-hairpin flaps overhanging the RVP.1 active site exhibit conformational plasticity:

  • Open State: Flaps retract >15 Å, enabling substrate entry (observed in MD simulations) [2].
  • Semi-Open State: Partially occludes the active site (dominant in apo crystals) [1] [3].
  • Closed State: Flaps envelop substrates/inhibitors, forming a solvent-excluded catalytic pocket [5].

Electron paramagnetic resonance (EPR) and molecular dynamics confirm flap tips undergo μs-timescale dynamics, with motions dampened upon inhibitor binding [2]. Key residues regulating flap dynamics include:

  • Gln224: Hydrogen-bonds substrates to position scissile bonds near catalytic aspartates [3].
  • Phe246: Hydrophobic pocket residue critical for substrate side-chain recognition [3].
  • Arg251: Stabilizes flap conformation via intra-dimer salt bridges [1].

Table 3: Key Flap Residues and Their Functional Roles

ResidueLocationInteraction PartnerRole in Catalysis
Gln224Active site rimSubstrate backboneHydrogen bonding for substrate alignment
Phe246Hydrophobic pocketP1 substrate side chainSpecificity for bulky hydrophobic residues
Arg251Flap baseAsp218 (opposite chain)Dimer stabilization via salt bridge

Inhibitor Design Implications: Peptide inhibitors mimicking RVP.1 substrates (e.g., a 7-mer derived from L. major Ddi1) bind the active site but require optimization for therapeutic use [1]. Computational redesign improved affinity by enhancing hydrophobic contacts with the flap pocket [1].

Properties

CAS Number

144996-43-0

Product Name

RVP.1 protein

Molecular Formula

C10H16O2

Synonyms

RVP.1 protein

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